

Application Note: Preparation of eCF506-d5 Stock Solutions for Preclinical Assays

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Compound of Interest

Compound Name: eCF506-d5

Cat. No.: B12371899

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Introduction

eCF506, also known as NXP900, is a highly potent and selective, orally bioavailable inhibitor of SRC and YES1 kinases.^{[1][2]} Its unique mechanism of action involves locking the SRC kinase in its native, inactive conformation. This not only inhibits the enzyme's catalytic activity but also its scaffolding function, preventing the formation of critical protein complexes, such as with Focal Adhesion Kinase (FAK).^{[3][4][5]} This dual inhibition leads to increased antitumor efficacy and tolerability compared to traditional ATP-competitive SRC inhibitors.^{[3][4]}

eCF506-d5 is the deuterated form of eCF506, commonly used as an internal standard in quantitative mass spectrometry-based assays for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Accurate preparation of stock solutions is the first critical step for obtaining reliable and reproducible results in these assays. This document provides a detailed protocol for the preparation, storage, and handling of **eCF506-d5** stock solutions for both in vitro and in vivo applications.

Compound Information and Properties

A summary of the key chemical and physical properties of eCF506 is provided below. The molecular weight has been adjusted for the five deuterium atoms in the **eCF506-d5** isotopologue.

Property	Value	Source
Compound Name	eCF506-d5 / NXP900-d5	[1][6]
Mechanism of Action	SRC/YES1 Kinase Inhibitor (conformation selective)	[1][3][4]
Molecular Formula	C ₂₆ H ₃₃ D ₅ N ₈ O ₃	[6]
Molecular Weight	~515.66 g/mol	Calculated from[6]
IC ₅₀ (SRC Kinase)	< 0.5 nM	[1][7]

Solubility Data

eCF506-d5 is practically insoluble in water but exhibits good solubility in dimethyl sulfoxide (DMSO), which is the recommended solvent for preparing primary stock solutions.[6][7]

Solvent	Maximum Solubility	Notes	Source
DMSO	62.5 mg/mL (~121.2 mM)	Ultrasonic assistance may be required for complete dissolution.	[6]
30 - 100 mg/mL	Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.	[7]	
Water	< 0.1 mg/mL	Considered insoluble.	[6]

Experimental Protocols

Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution that can be further diluted for various assays.

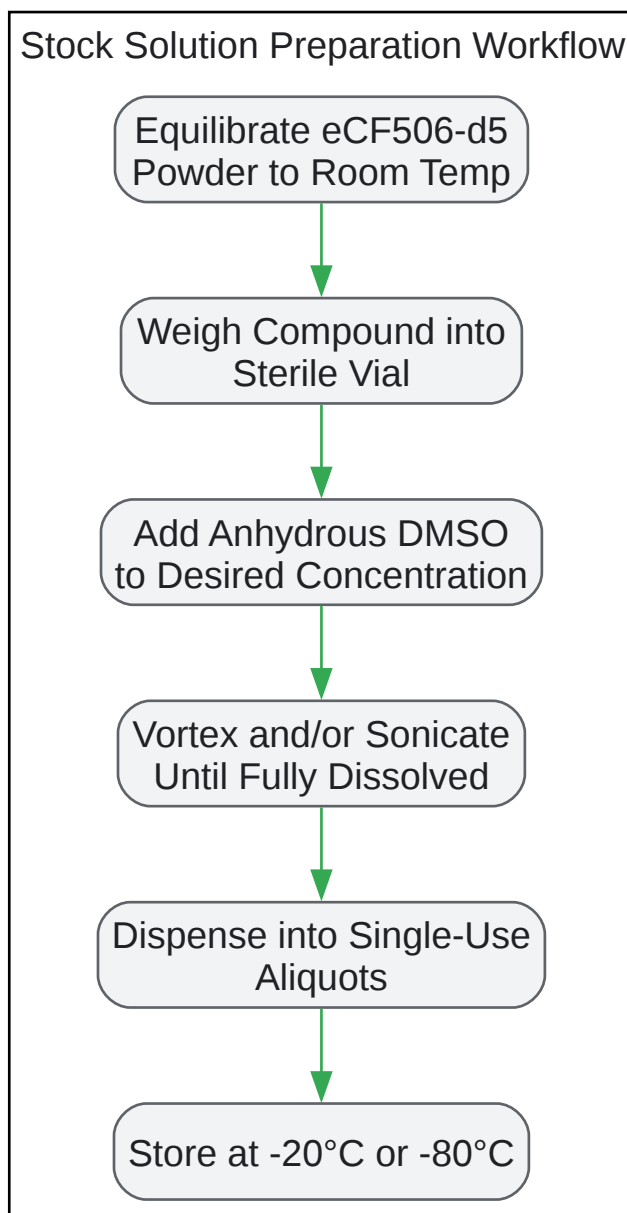
Materials:

- **eCF506-d5** powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Microcentrifuge tubes or amber glass vials
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Sonicator bath (optional, recommended)

Procedure:

- **Equilibration:** Allow the vial of **eCF506-d5** powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
- **Weighing:** Carefully weigh the desired amount of **eCF506-d5** powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.516 mg of the compound.
 - Calculation: $\text{Volume (L)} \times \text{Concentration (mol/L)} \times \text{MW (g/mol)} = \text{Mass (g)}$
 - $0.001 \text{ L} \times 0.010 \text{ mol/L} \times 515.66 \text{ g/mol} = 0.000516 \text{ g} = 0.516 \text{ mg}$
- **Solubilization:** Add the calculated volume of anhydrous DMSO to the powder. For the example above, add 100 μL of DMSO.
- **Dissolution:** Cap the vial securely and vortex thoroughly for 2-3 minutes until the powder is fully dissolved. If particulates are still visible, sonicate the solution in a water bath for 5-10 minutes.^[6] The final solution should be clear.
- **Aliquoting:** To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the primary stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.^[1]

- Storage: Store the aliquots as recommended in the storage table below.



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Caption: Workflow for preparing **eCF506-d5** primary stock solution.

Preparation of Working Solutions

For In Vitro Cell-Based Assays: Primary stock solutions must be diluted to final working concentrations in cell culture media. It is crucial to maintain a low final concentration of DMSO

(typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.[3][8]

- Perform serial dilutions of the 10 mM primary stock solution in cell culture medium to achieve the desired final concentrations (e.g., for a final concentration of 100 nM).[1]
- Ensure the final DMSO concentration in the culture well does not exceed 0.1% v/v.[3] Always prepare a vehicle control using the same final concentration of DMSO in the medium.

For In Vivo Animal Studies: eCF506 is orally bioavailable.[1][7] For oral gavage, specific formulations are required to create a stable solution or suspension. Fresh preparation of these working solutions is highly recommended.[1]

- Example Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. To prepare, add each solvent sequentially and mix thoroughly to ensure a clear solution.[6]
- Example Formulation 2: 10% DMSO, 90% corn oil. Mix the DMSO stock with corn oil.[6]

Storage and Stability

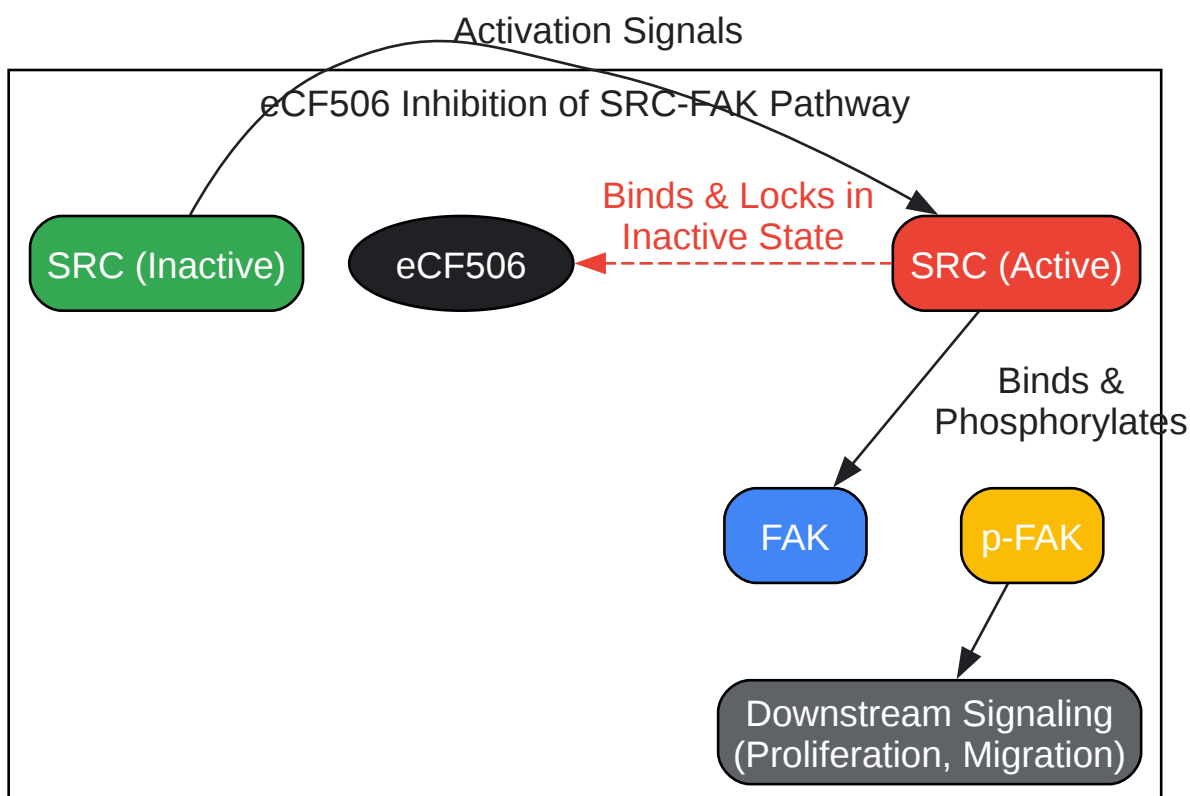
Proper storage is essential to maintain the integrity and activity of **eCF506-d5**.

Form	Storage Temp.	Stability Period	Source
Solid Powder	-20°C	3 years	[6]
4°C	2 years	[6]	
Stock Solution in DMSO	-80°C	2 years	[1][6]
-20°C	1 year	[1][6]	

Note: Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] If precipitation is observed in a thawed aliquot, warm gently and vortex/sonicate to redissolve before use.

eCF506 Mechanism of Action: SRC/FAK Signaling Pathway

eCF506 uniquely inhibits SRC by locking it in its inactive state, which prevents the phosphorylation of its binding partners like FAK and disrupts downstream signaling cascades that promote cell proliferation and migration.



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- To cite this document: BenchChem. [Application Note: Preparation of eCF506-d5 Stock Solutions for Preclinical Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12371899#preparing-ecf506-d5-stock-solutions-for-assays>]

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